

Application Notes and Protocols for the Palladium-Catalyzed Synthesis of Substituted Indolines

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Compound of Interest

Compound Name: 2-(Pyridin-3-yl)indoline

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Indoline and its substituted derivatives are privileged scaffolds in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals. The development of efficient and versatile synthetic methods to access these structures is of significant interest. Palladium catalysis has emerged as a powerful tool for the construction of the indoline core, offering novel pathways through C-H activation, intramolecular C-N coupling, and dearomatization strategies. This document provides detailed application notes and experimental protocols for key palladium-catalyzed methods for the synthesis of substituted indolines.

Method 1: Intramolecular C(sp²)-H Amination via a Removable Directing Group

This method allows for the efficient synthesis of indoline compounds from readily available β -arylethylamine substrates. The use of a picolinamide (PA) directing group facilitates the palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds under relatively mild conditions.^{[1][2]} This strategy avoids the need for pre-functionalized starting materials, enhancing the overall synthetic utility.^[2]

Data Presentation

Entry	Substrate (β -arylethylamine derivative)	Pd Catalyst (mol %)	Oxidant	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref
1	N-(2-phenylethyl)picolinamide	Pd(OAc) ₂ (5)	PhI(OAc) ₂	K ₂ CO ₃	Toluene	100	12	85	[1]
2	N-(4-methoxy-2-phenylethyl)picolinamide	Pd(OAc) ₂ (5)	PhI(OAc) ₂	K ₂ CO ₃	Toluene	100	12	78	[1]
3	N-(4-fluoro-2-phenylethyl)picolinamide	Pd(OAc) ₂ (5)	PhI(OAc) ₂	K ₂ CO ₃	Toluene	100	12	82	[1]
4	N-(4-chloro-2-phenylethyl)picolinamide	Pd(OAc) ₂ (5)	PhI(OAc) ₂	K ₂ CO ₃	Toluene	100	12	75	[1]

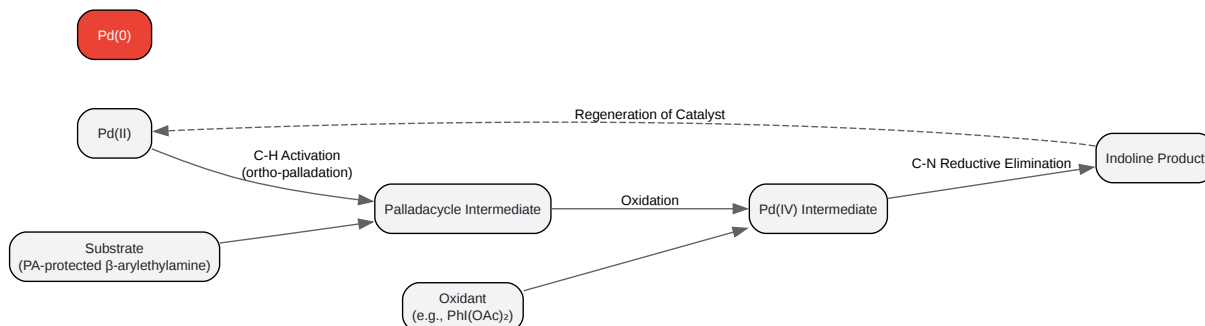
5	N-(2-phenylethyl)picolinamide	Pd(OAc) ₂ (2.5)	PhI(OPiv) ₂	Cs ₂ CO ₃	Mesitylene	60	24	91	[2]
6	N-(4-acetyl-2-phenylethyl)picolinamide	Pd(OAc) ₂ (2.5)	PhI(OPiv) ₂	Cs ₂ CO ₃	Mesitylene	60	24	88	[2]

Experimental Protocol

General Procedure for Intramolecular C(sp²)-H Amination:[2]

- To an oven-dried screw-cap vial, add the picolinamide (PA)-protected β -arylethylamine substrate (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (1.1 mg, 0.005 mmol, 2.5 mol%), and Cs₂CO₃ (97.7 mg, 0.3 mmol, 1.5 equiv).
- The vial is evacuated and backfilled with argon three times.
- Add mesitylene (1.0 mL) and PhI(OPiv)₂ (96.5 mg, 0.24 mmol, 1.2 equiv).
- The vial is sealed and the reaction mixture is stirred at 60 °C for 24 hours.
- After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered through a pad of Celite.
- The filtrate is concentrated under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford the desired indoline product.

Catalytic Cycle



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Caption: Proposed catalytic cycle for intramolecular C(sp²)-H amination.

Method 2: Enantioselective Intramolecular C(sp³)-H Activation/Cyclization

This powerful method enables the asymmetric synthesis of 2-methyl indolines from 2-halo N-isopropyl anilides.[3] The key step involves a palladium-catalyzed enantioselective activation of a methyl C(sp³)-H bond, followed by an intramolecular cyclization. The use of commercially available chiral diphosphine ligands allows for high enantioselectivity.[3][4]

Data Presentation

Entry	Substrate (2-halo-N-isopropylanilide)	Pd Catalyst (mol %)	Ligand (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	ee (%)	Ref
1	N-isopropyl-2-bromoanilide	Pd(OAc) ₂ (5)	(R)-BINA P (10)	Cs ₂ CO ₃	Toluene	140	16	75	85	[3]
2	N-isopropyl-2-iodoanilide	Pd(OAc) ₂ (5)	(R)-BINA P (10)	Cs ₂ CO ₃	Toluene	140	16	82	88	[3]
3	N-isopropyl-2-bromo-4-methylanilide	Pd(OAc) ₂ (5)	(R,R)-Me-DUPHOS (10)	Cs ₂ CO ₃	Xylene	140	12	88	93	[5]
4	N-isopropyl-2-bromo-5-methoxyca	Pd(OAc) ₂ (5)	(R,R)-Me-DUPHOS (10)	Cs ₂ CO ₃	Xylene	140	12	72	90	[5]

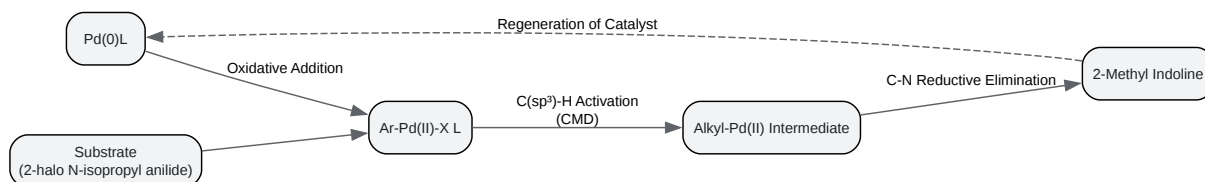
rbonyl
anilid
e

Experimental Protocol

General Procedure for Enantioselective C(sp³)-H Activation/Cyclization:[5]

- To a flame-dried Schlenk tube, add Pd(OAc)₂ (5.6 mg, 0.025 mmol, 5 mol%) and the chiral diphosphine ligand (e.g., (R,R)-Me-DUPHOS, 15.3 mg, 0.05 mmol, 10 mol%).
- The tube is evacuated and backfilled with argon three times.
- Add xylene (1.0 mL) and stir the mixture at room temperature for 10 minutes.
- Add the 2-halo N-isopropyl anilide substrate (0.5 mmol, 1.0 equiv), Cs₂CO₃ (228 mg, 0.7 mmol, 1.4 equiv), and pivalic acid (25.5 mg, 0.25 mmol, 0.5 equiv).
- The Schlenk tube is sealed, and the reaction mixture is stirred at 140 °C for 12-16 hours.
- After cooling to room temperature, the mixture is diluted with diethyl ether and filtered through a short pad of silica gel.
- The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the enantioenriched 2-methyl indoline.
- The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Catalytic Cycle



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Caption: Proposed catalytic cycle for C(sp³)–H activation/cyclization.

Method 3: Intermolecular C(sp³)–H Amination for 3,3-Disubstituted Indolines

A novel approach for the synthesis of 3,3-disubstituted indolines involves a palladium-catalyzed intermolecular amination of unactivated C(sp³)–H bonds.^[6] The reaction proceeds through the formation of a palladacycle from 1-(tert-butyl)-2-iodobenzene derivatives, which is then aminated using a diaziridinone as the nitrogen source.^{[6][7]}

Data Presentation

Entry	Substrate (1-(tert-butyl)-2-iodobenzene derivative)	Diaziridinone	Pd Catalyst (mol%)	Ligand (mol%)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Ref
1	1-(tert-butyl)-2-iodobenzene	1,2-di-tert-butyl-diaziridin-3-one	Pd(OAc) ₂ (10)	P(p-anisyl) ₃ (20)	K ₂ CO ₃	Dioxane	120	24	78	[6]
2	1-(tert-butyl)-4-fluoro-2-iodobenzene	1,2-di-tert-butyl-diaziridin-3-one	Pd(OAc) ₂ (10)	P(p-anisyl) ₃ (20)	K ₂ CO ₃	Dioxane	120	24	72	[6]
3	1-(tert-butyl)-2-iodo-4-methylbenzene	1,2-di-tert-butyl-diaziridin-3-one	Pd(OAc) ₂ (10)	P(p-anisyl) ₃ (20)	K ₂ CO ₃	Dioxane	120	24	81	[6]
4	1-(tert-butyl)-4-chloro-2-iodobenzene	1,2-di-tert-butyl-diaziridin-3-one	Pd(OAc) ₂ (10)	P(p-anisyl) ₃ (20)	K ₂ CO ₃	Dioxane	120	24	65	[6]

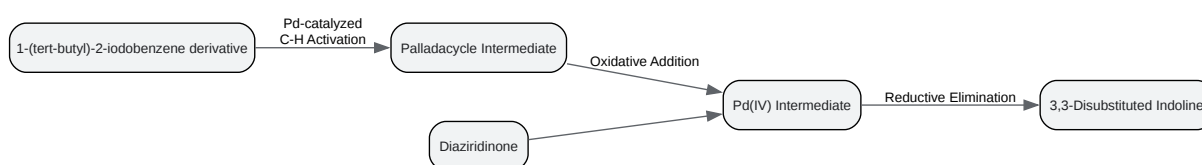
Experimental Protocol

General Procedure for Intermolecular C(sp³)–H Amination:^[6]

- In a glovebox, a mixture of the 1-(tert-butyl)-2-iodobenzene derivative (0.2 mmol, 1.0 equiv), Pd(OAc)₂ (4.5 mg, 0.02 mmol, 10 mol%), P(p-anisyl)₃ (14.1 mg, 0.04 mmol, 20 mol%), and K₂CO₃ (55.2 mg, 0.4 mmol, 2.0 equiv) is added to a screw-capped vial.
- Dioxane (1.0 mL) is added, followed by the diaziridinone (0.3 mmol, 1.5 equiv).
- The vial is sealed and the reaction mixture is stirred at 120 °C for 24 hours.

- After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water.
- The organic layer is dried over anhydrous Na_2SO_4 , filtered, and concentrated under reduced pressure.
- The crude product is purified by preparative thin-layer chromatography to afford the 3,3-disubstituted indoline.

Reaction Pathway



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Caption: Simplified pathway for intermolecular C(sp³)–H amination.

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